5-(Trifluoromethoxy)isatin

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-(Trifluoromethoxy)isatin involves specific organic reactions that cater to the introduction of the trifluoromethoxy group into the isatin core. Although specific synthesis methods for 5-(Trifluoromethoxy)isatin are not directly mentioned, general practices in isatin chemistry involve nucleophilic substitution reactions, where the trifluoromethoxy group is introduced through precursors such as trifluoromethanesulfonate or via direct fluorination techniques.

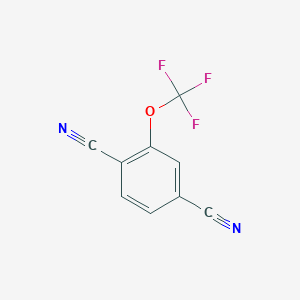

Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethoxy)isatin has been studied using crystallography, showing two molecules in the asymmetric unit linked by N—H⋯O hydrogen bonds forming layers parallel to the ab plane. It features near-planar isatin ring systems, with the trifluoromethoxy group affecting the electronic distribution and molecular interactions within the compound. The π–π stacking interactions observed contribute to its stability in the solid state (Schutte et al., 2012).

Chemical Reactions and Properties

Isatin and its derivatives, including 5-(Trifluoromethoxy)isatin, participate in various chemical reactions, primarily due to the reactive carbonyl group and the nitrogen atom in the indole ring. They are known to undergo cycloaddition reactions, nucleophilic attacks, and condensation reactions forming diverse organic compounds. The presence of the trifluoromethoxy group can influence the reactivity, making the compound a suitable participant in organic syntheses, such as the formation of novel isatin-type 5'-(4-Alkyl/Aryl-1H-1,2,3-triazoles) through 1,3-dipolar cycloaddition reactions (Silva et al., 2013).

Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions : The compound crystallizes with two molecules in the asymmetric unit, forming intermolecular N—H⋯O hydrogen bonds and π–π stacking interactions, demonstrating its potential in crystallography studies (Schutte, Pretorius, Visser, & Roodt, 2012).

Memory Dysfunction in Rats : Isatin, a related compound, has been shown to induce memory dysfunction in rats, suggesting its potential in neurological research (Satyan, Rai, Jaiswal, Acharya, & Bhattacharya, 1995).

Cytotoxicity and Antifungal Properties : A series of 5-trifluoromethoxy/fluoro/chloro-isatin 3-hydrazonothiazolines were synthesized and evaluated for cytotoxicity, phytotoxicity, antifungal, and urease inhibitory potential, highlighting its applications in the development of new therapeutic agents (Ahmad et al., 2016).

Synthesis of Novel Compounds : The synthesis of novel 5'-(4-Alkyl/Aryl-1H-1,2,3-triazoles)-isatin via 1,3-dipolar cycloaddition reactions demonstrates its application in the creation of new compounds with potential biological properties (Silva et al., 2013).

Antiproliferative and Proapoptotic Properties : The endogenous oxindoles, including isatin, have been found to have antiproliferative and proapoptotic effects, making them potential candidates for cancer research (Cane, Tournaire, Barritault, & Crumeyrolle‐Arias, 2000).

Palladium-Catalyzed Cycloaddition for Spirooxindoles : A Pd-catalyzed formal [5 + 3] intermolecular cycloaddition reaction of isatin-derived α-(trifluoromethyl)imines was reported, contributing to the field of organic synthesis (Niu, Wu, Wei, & Shi, 2019).

Isatin-binding Proteins in Brain : Isatin-binding proteins have been identified in the brain, contributing to our understanding of its biological targets and potential pharmaceutical applications (Buneeva et al., 2010).

Ultrasound-Assisted Synthesis : The ultrasound-assisted synthesis of isatin derivatives demonstrates an efficient method for creating new compounds (Silva et al., 2016).

Anxiogenic Activity in Rodents : The anxiogenic activity of isatin has been studied in rodents, offering insights into its potential role in stress and anxiety (Bhattacharya, Mitra, & Acharya, 1991).

Anticorrosion Performance on Carbon Steel : Isatin derivatives have been studied for their anticorrosion performance on carbon steel, showing potential in material science applications (Kharbach et al., 2017).

Propriétés

IUPAC Name |

5-(trifluoromethoxy)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAJMVPMNOBILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369742 | |

| Record name | 5-(Trifluoromethoxy)isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethoxy)isatin | |

CAS RN |

169037-23-4 | |

| Record name | 5-(Trifluoromethoxy)isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethoxy)isatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGN7HVV394 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

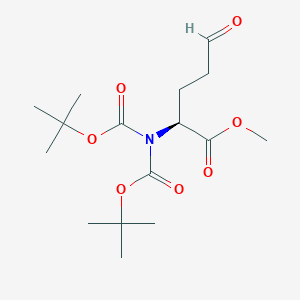

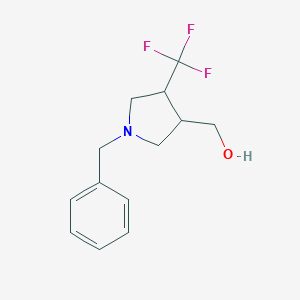

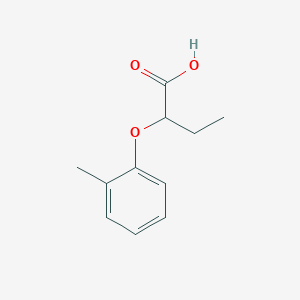

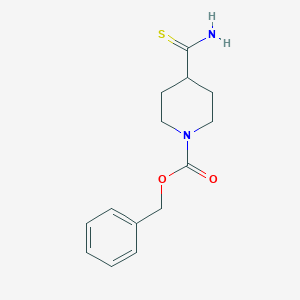

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate](/img/structure/B62897.png)

![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)